molecular formula C14H17N3O3S B6022622 N'-(1,3-benzodioxol-5-ylmethylene)-2-(4-thiomorpholinyl)acetohydrazide

N'-(1,3-benzodioxol-5-ylmethylene)-2-(4-thiomorpholinyl)acetohydrazide

Cat. No. B6022622
M. Wt: 307.37 g/mol
InChI Key: MCKBULCYRRDMNF-OVCLIPMQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(1,3-benzodioxol-5-ylmethylene)-2-(4-thiomorpholinyl)acetohydrazide, commonly known as BTA-EG6, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BTA-EG6 is a hydrazide derivative of thiomorpholine and benzodioxole, and its synthesis method involves the reaction of hydrazine hydrate, 2-(4-morpholinyl)acetic acid, and 1,3-benzodioxole-5-carboxaldehyde.

Mechanism of Action

BTA-EG6 works by inhibiting the activity of enzymes that are essential for cancer cell growth and survival. It specifically targets the enzyme N-myristoyltransferase (NMT), which is involved in the post-translational modification of proteins. By inhibiting NMT, BTA-EG6 prevents the activation of oncogenic proteins and induces cell death in cancer cells.
Biochemical and Physiological Effects:
BTA-EG6 has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce cell death, and enhance the effectiveness of chemotherapy drugs. BTA-EG6 has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. Additionally, BTA-EG6 has been shown to have anti-angiogenic properties, which means that it can prevent the formation of new blood vessels that are essential for tumor growth.

Advantages and Limitations for Lab Experiments

One of the significant advantages of BTA-EG6 is its potential as a cancer therapy drug. It has shown promising results in preclinical studies, and its mechanism of action is well understood. Additionally, BTA-EG6 has been shown to have low toxicity and can be administered orally. However, one of the limitations of BTA-EG6 is its stability. It is susceptible to hydrolysis and oxidation, which can affect its potency and stability.

Future Directions

There are several future directions for the research and development of BTA-EG6. One of the significant directions is the optimization of the synthesis method to improve the yield and purity of the product. Additionally, further studies are needed to investigate the potential of BTA-EG6 as a cancer therapy drug in clinical trials. Moreover, the development of BTA-EG6 derivatives with improved stability and potency is also a potential future direction. Finally, the investigation of the potential of BTA-EG6 in other fields, such as anti-inflammatory and anti-angiogenic therapy, is also a potential future direction.
Conclusion:
In conclusion, BTA-EG6 is a promising chemical compound with potential applications in various fields, particularly in cancer research. Its mechanism of action is well understood, and it has shown promising results in preclinical studies. However, further research is needed to investigate its potential as a cancer therapy drug in clinical trials and to optimize its synthesis method.

Synthesis Methods

The synthesis of BTA-EG6 involves the reaction of hydrazine hydrate, 2-(4-morpholinyl)acetic acid, and 1,3-benzodioxole-5-carboxaldehyde in ethanol at room temperature. The reaction mixture is stirred for several hours, and the resulting solid product is filtered, washed, and dried. The yield of the product is around 70%, and the purity can be confirmed by NMR and mass spectrometry.

Scientific Research Applications

BTA-EG6 has shown promising results in various scientific research applications. One of the significant applications of BTA-EG6 is in the field of cancer research. BTA-EG6 has been shown to inhibit the growth of cancer cells in vitro and in vivo. It works by inhibiting the activity of enzymes that are essential for cancer cell growth and survival. BTA-EG6 has also been shown to enhance the effectiveness of chemotherapy drugs, making it a potential candidate for combination therapy.

properties

IUPAC Name

N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-thiomorpholin-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S/c18-14(9-17-3-5-21-6-4-17)16-15-8-11-1-2-12-13(7-11)20-10-19-12/h1-2,7-8H,3-6,9-10H2,(H,16,18)/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCKBULCYRRDMNF-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC(=O)NN=CC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CSCCN1CC(=O)N/N=C/C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.